molecular formula C25H23N3O3 B2541694 N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257548-11-0

N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2541694
CAS No.: 1257548-11-0
M. Wt: 413.477
InChI Key: QQASPUYFWVPQST-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. Its molecular structure incorporates both a fluorene group and a 2-oxoimidazolidine moiety linked via an acetamide bridge, suggesting potential for diverse biological interactions. The fluorene component is often associated with materials science and organic electronics due to its rigid, planar structure, while the 2-oxoimidazolidin-1-yl (ethylene urea) group is a feature found in various pharmacologically active compounds. Researchers are investigating this compound primarily in early-stage drug discovery, particularly for its potential as a protein kinase inhibitor or as a scaffold for developing novel therapeutic agents. Its specific mechanism of action and primary research applications are still under investigation, with current studies focusing on its binding affinity and selectivity against a range of enzymatic targets. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-21-9-7-20(8-10-21)28-13-12-27(25(28)30)16-24(29)26-19-6-11-23-18(15-19)14-17-4-2-3-5-22(17)23/h2-11,15H,12-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQASPUYFWVPQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluorenyl intermediate: This could involve the functionalization of fluorene through halogenation, followed by substitution reactions to introduce the desired functional groups.

    Synthesis of the imidazolidinone ring: This step might involve the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Coupling of intermediates: The final step would involve coupling the fluorenyl intermediate with the imidazolidinone intermediate, possibly through an amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

“N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

“N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The fluorenyl and imidazolidinone moieties could play a role in binding to the target, while the methoxyphenyl group might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiazole-Acetamide Cores

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) () share the acetamide backbone but incorporate triazole and benzodiazolyl groups. Key differences include:

  • Core Heterocycles : The target compound uses a 2-oxoimidazolidin-1-yl ring, whereas 9e employs a triazole-thiazole system. The former may offer better conformational rigidity for target binding.
  • Substituent Positioning: Both compounds feature a 4-methoxyphenyl group, but in 9e, it is attached to a thiazole ring, altering electronic distribution compared to the imidazolidinone-linked methoxyphenyl in the target compound.
  • Spectral Data: NMR and IR spectra for 9e (δ 7.16–7.69 ppm in $^1$H NMR) suggest distinct electronic environments due to the triazole-thiazole core, contrasting with the target compound’s fluorenyl and imidazolidinone signals .

Morpholine-Based Acetamide Derivatives

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () replaces the imidazolidinone with a morpholine ring. Key distinctions include:

  • Ring Flexibility : The morpholine ring’s oxygen atom may reduce hydrogen-bonding capacity compared to the 2-oxoimidazolidin-1-yl group.
  • Synthetic Yields : The morpholine derivative was synthesized in 58% yield via acetylation, suggesting that the target compound’s fluorenyl group might require more specialized coupling strategies .

Benzothiazole-Acetamide Analogues

N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () shares the 4-methoxyphenyl-acetamide motif but incorporates a benzothiazole ring. Differences include:

  • Substituent Position : The methoxy group in this analogue is on the benzothiazole ring rather than the phenyl group, which could modulate target selectivity .

Fluorenyl Acetamide Derivatives

N-(7-fluoro-9-oxo-9H-fluoren-2-yl)acetamide () features a fluorenyl core but lacks the imidazolidinone and methoxyphenyl groups. Key contrasts:

  • Molecular Weight: With a molar mass of 255.24 g/mol (C${15}$H${10}$FNO$_2$), it is smaller than the target compound, likely impacting pharmacokinetic properties .

Physicochemical Properties

Property Target Compound Compound 9e Morpholine Derivative Benzothiazole Analogue
Molecular Weight ~400–450 g/mol (estimated) ~500–550 g/mol 347 g/mol ~330–350 g/mol
Key Functional Groups Fluorenyl, imidazolidinone Triazole, benzodiazolyl Morpholine, acetyl Benzothiazole
Solubility Likely low (fluorenyl bulk) Moderate (polar triazole) Low (isopropylphenyl) Moderate (methoxy groups)

Biological Activity

N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which includes a fluorenyl group and an imidazolidinone moiety. The synthesis typically involves the reaction of 9H-fluorene derivatives with substituted phenyl compounds, resulting in various derivatives that exhibit diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of fluorenyl compounds have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
9H-Fluoren-2-yl(4-methoxyphenyl) oxoimidazolidineStaphylococcus aureus32 µg/mL
9H-Fluoren-2-yl(3-chlorophenyl) oxoimidazolidineEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa16 µg/mL

These findings suggest that the presence of the fluorenyl and methoxyphenyl groups enhances the antimicrobial efficacy of the compounds.

Antioxidant Activity

The antioxidant activity of this compound has also been investigated. Compounds with similar structures have demonstrated significant free radical scavenging abilities, which are crucial for preventing oxidative stress in biological systems.

Table 2: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound8525
Fluorene derivative A7830
Fluorene derivative B6540

The compound exhibited a DPPH scavenging activity of 85%, indicating strong antioxidant properties.

Case Studies and Research Findings

A study published in MDPI evaluated various derivatives of fluorenes for their biological activities. The research indicated that modifications to the fluorenic structure significantly influenced the biological activity profiles, particularly in terms of antimicrobial and antioxidant effects .

Another research article highlighted the importance of substituent groups in enhancing the pharmacological properties of fluorenes, emphasizing that methoxy groups can improve solubility and bioavailability, which are critical factors for drug development .

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